molecular formula C17H14N2O B11853137 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 77479-33-5

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole

货号: B11853137
CAS 编号: 77479-33-5
分子量: 262.30 g/mol
InChI 键: AJUHDQMFWAWTRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole ( 77479-33-5) is a versatile fused heterocyclic compound of significant interest in organic and medicinal chemistry research. This compound features a core structure that integrates chromene and pyrazole pharmacophores, a combination known to be associated with a wide spectrum of biological activities . Chromeno-pyrazole derivatives are prominent scaffolds in drug discovery and have demonstrated potential in various research areas, including investigations into anti-inflammatory , anticancer , antimicrobial , and antioxidant agents . Some analogs also show promise in research related to treating neurodegenerative conditions such as Alzheimer's disease . The compound serves as a key synthetic intermediate for constructing more complex polycyclic systems, such as dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines, which are valuable for exploring new chemical space in library development . With a molecular formula of C 17 H 14 N 2 O and a molecular weight of 262.31 g/mol , it provides a defined chemical entity for structure-activity relationship (SAR) studies. Researchers utilize this compound in multicomponent reactions and other synthetic methodologies to develop novel heterocyclic compounds with potential pharmacological applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

属性

CAS 编号

77479-33-5

分子式

C17H14N2O

分子量

262.30 g/mol

IUPAC 名称

3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole

InChI

InChI=1S/C17H14N2O/c1-12-15-11-20-16-10-6-5-9-14(16)17(15)19(18-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI 键

AJUHDQMFWAWTRT-UHFFFAOYSA-N

规范 SMILES

CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4

产品来源

United States

准备方法

3-甲基-1-苯基-1,4-二氢色烯[4,3-c]吡唑的合成通常涉及多组分反应。一种常见的方法包括在温和条件下,由4-(2-羟基苯基)-2,4-二氧代丁酸酯、苯甲醛和苄胺反应。 该反应通过开环策略进行,可以在无需色谱分离的情况下进行,使其高效且实用 。工业生产方法通常利用类似的多组分反应,因为它们简单且产率高。

化学反应分析

3-甲基-1-苯基-1,4-二氢色烯[4,3-c]吡唑会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 该化合物也可以参与亲核取代反应,根据引入的取代基形成各种衍生物 。从这些反应中形成的主要产物包括不同的官能化色烯-吡唑衍生物,它们可以表现出独特的生物活性。

科学研究应用

作用机制

3-甲基-1-苯基-1,4-二氢色烯[4,3-c]吡唑的作用机制涉及它与各种分子靶标的相互作用。它可以与酶和受体结合,调节它们的活性。 例如,它已被证明可以抑制参与炎症途径的某些酶,从而发挥抗炎作用 。该化合物的结构使其能够与多个靶标相互作用,使其成为药物化学中一种用途广泛的分子。

相似化合物的比较

Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles, such as those synthesized in and , replace the chromene system with a pyran ring. These derivatives are synthesized via multicomponent reactions (e.g., using aldehydes, malononitrile, and hydrazines) in high yields (70–90%) . For example:

  • 6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3e): Yield 83%, m.p. 173–176°C .
  • 6-Amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3f): Yield 87%, m.p. 161–164°C .
Chromeno[4,3-c]pyrazol-4(2H)-one

This derivative introduces a ketone group at position 4, synthesized from coumarin precursors via pyrazole-ring construction.

Energetic Pyrazolo[4,3-c]pyrazoles

Compounds like 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) are used in energetic materials due to their high thermal stability and detonation velocity. These lack the chromene/pyran system entirely, focusing instead on nitro-functionalized pyrazole rings .

Physicochemical Properties

Compound Class Representative Example Melting Point (°C) Yield (%) LogD (Predicted)
Chromeno[4,3-c]pyrazole 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole Not reported Not reported ~2.5 (estimated)
Pyrano[2,3-c]pyrazole 3e 173–176 83 ~1.8
Chromeno[4,3-c]pyrazol-4(2H)-one Chromeno[4,3-c]pyrazol-4(2H)-one 198–200 (analogue) 85 ~1.2
Energetic pyrazolo[4,3-c]pyrazole DNPP >250 60–70 ~0.5

Key Trends :

  • Chromeno derivatives generally exhibit higher predicted lipophilicity (LogD) due to the benzene ring, enhancing membrane permeability.
  • Pyrano derivatives show superior synthetic yields (70–90%) compared to energetic analogues (60–70%) .

生物活性

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that exhibits a unique fusion of chromene and pyrazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and kinase inhibition. The following sections will delve into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H14N2OC_{17}H_{14}N_{2}O. Its structure combines aromatic characteristics from the chromene component with the reactivity of the pyrazole moiety. The synthesis typically involves multi-step reactions that optimize yield and purity through various conditions such as temperature and solvent choice .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrano[2,3-c]pyrazoles have been shown to inhibit glioma growth effectively. Compound 4j , a derivative in this class, demonstrated low micromolar activity against AKT2/PKBβ, a key oncogenic kinase involved in glioma malignancy. This compound inhibited neurosphere formation in primary patient-derived glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .

Kinase Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific kinases. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth. The structural similarities with other pyrazole derivatives suggest that this compound could possess similar inhibitory effects against critical kinases involved in cancer progression .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure TypeUnique Features
1-Methyl-2-(phenyl)pyrazolePyrazoleAnalgesic properties; simpler structure
ChromenopyrazolesChromene-Pyrazole FusionDiverse biological activities; drug development
5-ArylpyrimidinonesPyrimidineKnown for anticancer activities; different framework
Dihydrochromeno-pyrazolesChromene-Pyrazole FusionSimilar reactivity; varies in substituents

This table illustrates how while this compound shares core features with other compounds, its unique combination may confer distinct biological activities not found in simpler analogs.

Case Studies and Research Findings

A notable study evaluated the anticancer potential of pyrano[2,3-c]pyrazoles against glioblastoma cell lines. The study found that certain derivatives exhibited potent inhibitory effects on glioma cell growth and were selective for cancerous cells over non-cancerous ones. This selectivity is critical for reducing potential side effects in therapeutic applications .

常见问题

Q. What are the common synthetic routes for preparing 3-methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole?

The compound is synthesized via cyclocondensation reactions involving β-keto aldehydes and hydrazine derivatives. A microwave-assisted approach (45–60°C, THF solvent) reduces reaction times to 25–60 minutes while achieving yields of 52–69%. Key steps include α-formylation of chromenone precursors followed by hydrazine cyclization. Structural confirmation is performed via NMR and IR spectroscopy . Alternative methods use multi-component reactions with pyrazole-4-carbaldehydes as building blocks, enabling structural diversification .

Q. How is the structural integrity of this compound verified experimentally?

Characterization relies on:

  • NMR spectroscopy : Chemical shifts (e.g., δ 4.03–4.72 ppm for methylene protons) confirm ring fusion and substituent positions .
  • IR spectroscopy : Bands at 3130–3370 cm⁻¹ (N–H stretching) and 1580–1600 cm⁻¹ (C=N/C=C vibrations) validate functional groups .
  • X-ray crystallography : Resolves steric hindrance from the fused chromeno-pyrazole system and quantifies dihedral angles between aromatic rings .

Q. What preliminary biological activities have been reported?

Screening assays identify activity as a GPR55 modulator (cell-impedance-based label-free technology) and PPARγ partial agonist (transactivation assays). Fluorinated analogs (e.g., 8-fluoro derivatives) show enhanced metabolic stability and bioactivity due to increased hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., THF vs. ethanol), temperature (45–80°C), and microwave irradiation power (100–300 W) maximizes yield .
  • Catalyst screening : Lewis acids (e.g., phenylboronic acid) accelerate multi-component reactions in aqueous media, reducing byproducts .
  • Purification : Gradient elution (toluene/ethyl acetate mixtures) followed by recrystallization from n-hexane/ethyl acetate ensures >95% purity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

  • Competitive binding assays : Substitution at N1 (e.g., chlorophenyl groups) enhances PPARγ affinity (IC₅₀: 1–10 µM), while methyl groups at C3 reduce steric clashes with hydrophobic binding pockets .
  • Fluorine scanning : Introducing F at C8 improves metabolic stability (t₁/₂ > 6 hours in microsomes) and target engagement (ΔΔG = −2.1 kcal/mol via docking) .

Q. How do computational methods aid in predicting physicochemical and energetic properties?

  • DFT calculations : Quantify strain energy (≈15 kcal/mol) in the fused ring system and predict detonation velocity (Dv: 8500 m/s) for nitro-derivatives .
  • Molecular dynamics (MD) : Simulate crystal packing to assess hydrogen-bond networks (e.g., N–H⋯O interactions) that reduce mechanical sensitivity (IS > 40 J) in energetic materials .

Q. What methodologies are employed to tailor this compound for high-energy material applications?

  • Ionization : Salts of 3,6-dinitropyrazolo[4,3-c]pyrazole derivatives (e.g., ammonium or hydrazinium) exhibit reduced friction sensitivity (FS < 80 N) via enhanced π–π stacking .
  • Cocrystallization : Combining with tetrazole-based ligands improves density (ρ > 1.85 g/cm³) and thermal stability (Tdec > 250°C) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。